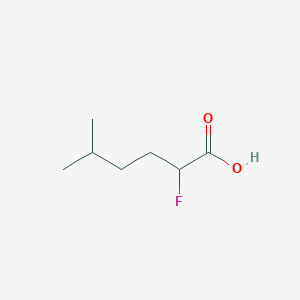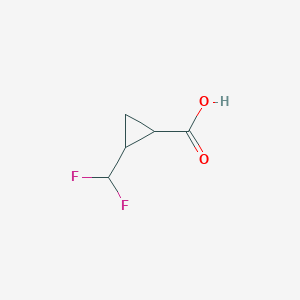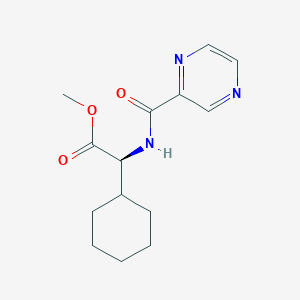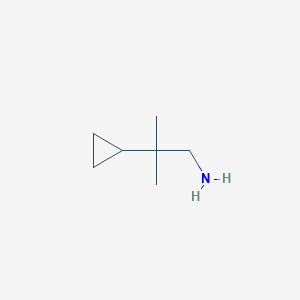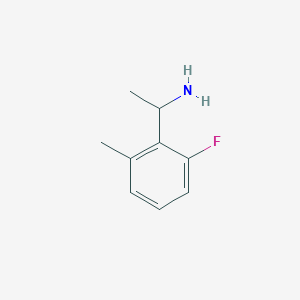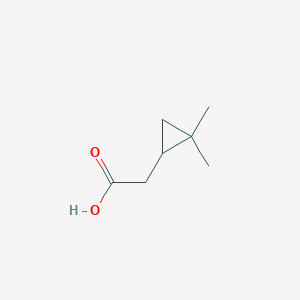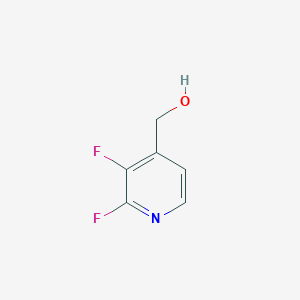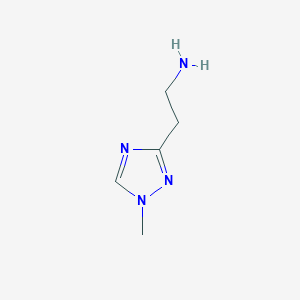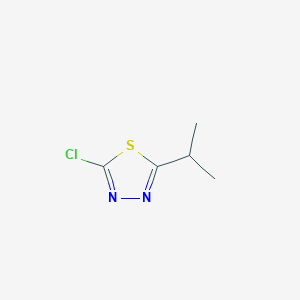
2-Chloro-5-isopropyl-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Chloro-5-isopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
2-Chloro-5-isopropyl-1,3,4-thiadiazole: a été étudié pour son potentiel en tant qu'agent anticancéreux. L'échafaudage 1,3,4-thiadiazole est connu pour sa capacité à perturber les processus liés à la réplication de l'ADN, ce qui lui permet d'inhiber la réplication des cellules cancéreuses . Les dérivés de ce composé ont été explorés pour leurs propriétés cytotoxiques contre diverses lignées de cellules cancéreuses, ce qui en fait une molécule précieuse dans le développement de nouveaux agents antitumoraux.
Applications antimicrobiennes et antifongiques
Les dérivés de ce composé présentent un large spectre d'activités antimicrobiennes et antifongiques. Ils ont été évalués contre plusieurs isolats cliniques, y compris Candida albicans, avec certains substituants sur le cycle thiadiazole améliorant l'activité antifongique . Cela en fait une molécule importante pour le développement de nouveaux antibiotiques et antifongiques.
Produits chimiques agricoles
En agriculture, les dérivés de This compound sont en cours de recherche pour leur utilisation comme inhibiteurs de la nitrification dans le sol . Cette application est cruciale pour améliorer l'utilisation efficace de l'azote dans les cultures et réduire la pollution environnementale causée par les engrais azotés excessifs.
Développement pharmaceutique
L'industrie pharmaceutique a montré un intérêt pour les dérivés du thiadiazole en raison de leurs actions biologiques diverses. Les médicaments avec l'échafaudage thiadiazole, tels que le sulfaméthoxazole et l'acétazolamide, ont été utilisés à diverses fins thérapeutiques, et de nouveaux dérivés sont continuellement synthétisés pour des applications médicales potentielles .
Science des matériaux
En science des matériaux, les dérivés du thiadiazole sont étudiés pour leur utilisation potentielle dans la création de polymères avec des métaux. Ces polymères pourraient être utiles pour traiter les eaux polluées par les métaux, contribuant ainsi aux efforts de nettoyage de l'environnement .
Synthèse chimique
This compound: sert de bloc de construction en synthèse chimique. Il est utilisé pour créer une variété de composés, y compris ceux possédant des propriétés antibactériennes et ceux qui peuvent se lier à l'ADN, ce qui est essentiel pour développer de nouveaux médicaments et comprendre les processus biologiques .
Science de l'environnement
Les dérivés de ce composé sont explorés pour leur rôle en science de l'environnement, en particulier comme inhibiteurs puissants de la nitrification dans le sol. Cette application est essentielle pour maintenir la santé des sols et prévenir le lessivage des nutriments .
Biochimie
En biochimie, l'étude de This compound et de ses dérivés aide à comprendre leur interaction avec les systèmes biologiques. Cela inclut leur activité antibactérienne et leur potentiel à se lier à l'ADN cellulaire, ce qui est crucial pour le développement de nouvelles stratégies thérapeutiques .
Mécanisme D'action
Target of Action
The targets of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and its functional groups. They have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives is also dependent on the specific compound and its functional groups. For example, some compounds in this class have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, ranging from metabolic pathways to signal transduction pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Result of Action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-isopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by binding to bacterial DNA and inhibiting its replication . Additionally, this compound interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it affects gene expression by binding to DNA and altering the transcription of various genes involved in cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s ability to modulate enzyme activity can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its activity and function, determining its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Propriétés
IUPAC Name |
2-chloro-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKZPWTLDVATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)

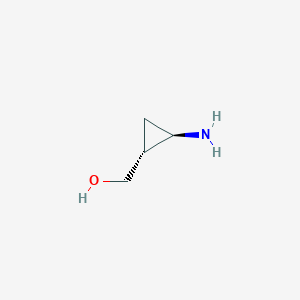
![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)
